
3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid ethyl ester is a complex organic compound that features an indole ring, a tolyloxy group, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid ethyl ester typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Tolyl Group: The tolyloxy group can be introduced via a nucleophilic substitution reaction where a suitable leaving group on the indole derivative is replaced by the tolyloxy group.
Acetylation: The acetylamino group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base.
Formation of the Propionic Acid Derivative: The propionic acid moiety can be introduced through a condensation reaction with an appropriate ester or acid chloride.
Esterification: Finally, the ethyl ester is formed through esterification, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the tolyloxy group.
Reduction: Reduction reactions can target the carbonyl groups in the acetylamino and ester functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole ring and the tolyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor agonists/antagonists. The indole ring is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the indole ring suggests possible activity in the central nervous system, while the tolyloxy and acetylamino groups might confer additional pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid ethyl ester would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The indole ring could facilitate binding to proteins or nucleic acids, while the other functional groups might modulate its overall activity and specificity.
相似化合物的比较
Similar Compounds
3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid: Similar structure but lacks the ethyl ester group.
3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-butanoic acid ethyl ester: Similar structure but with a butanoic acid moiety instead of propionic acid.
3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid methyl ester: Similar structure but with a methyl ester group instead of ethyl ester.
Uniqueness
The presence of the ethyl ester group in 3-(1H-Indol-3-yl)-2-(2-m-tolyloxy-acetylamino)-propionic acid ethyl ester may confer unique properties, such as increased lipophilicity or altered metabolic stability, compared to its analogs. This could make it more suitable for certain applications, particularly in medicinal chemistry where ester groups can influence drug absorption and distribution.
属性
分子式 |
C22H24N2O4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
ethyl 3-(1H-indol-3-yl)-2-[[2-(3-methylphenoxy)acetyl]amino]propanoate |
InChI |
InChI=1S/C22H24N2O4/c1-3-27-22(26)20(12-16-13-23-19-10-5-4-9-18(16)19)24-21(25)14-28-17-8-6-7-15(2)11-17/h4-11,13,20,23H,3,12,14H2,1-2H3,(H,24,25) |
InChI 键 |
USJCDDVURJMIMD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)COC3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid](/img/structure/B12002628.png)
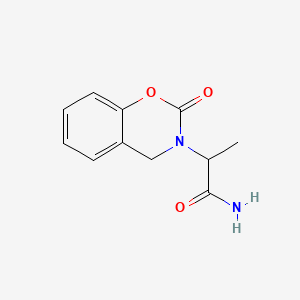
![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)

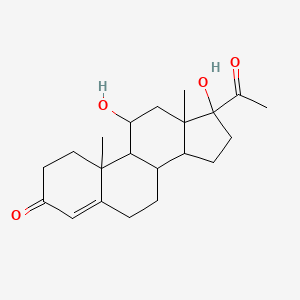
![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)
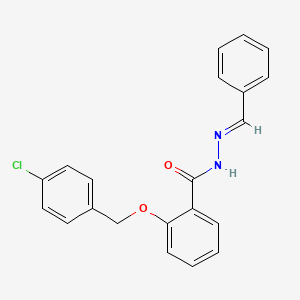
![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)
![7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B12002703.png)
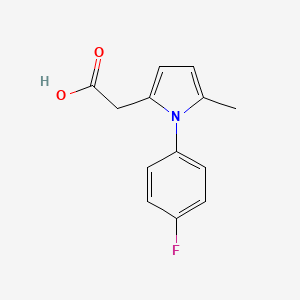


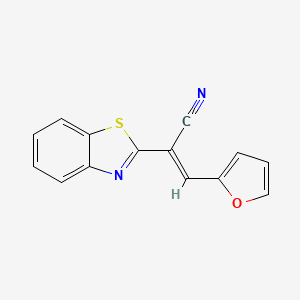
![2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid](/img/structure/B12002732.png)
